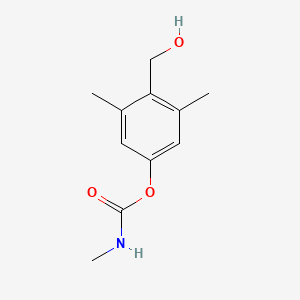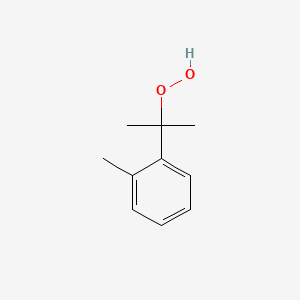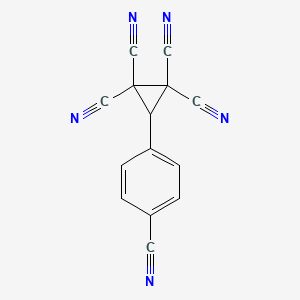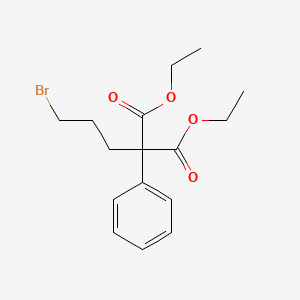
Diethyl(3-bromopropyl)(phenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-bromopropyl)(phenyl)propanedioate is an organic compound with the molecular formula C14H19BrO4 It is a derivative of propanedioic acid, featuring a bromopropyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-bromopropyl)(phenyl)propanedioate typically involves the alkylation of diethyl propanedioate (malonic ester) with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from the malonic ester, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-bromopropyl)(phenyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Diethyl(3-bromopropyl)(phenyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Diethyl(3-bromopropyl)(phenyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Diethyl(3-bromopropyl)phosphonate: Similar in structure but contains a phosphonate group instead of a phenyl group.
Diethyl(3-chloropropyl)(phenyl)propanedioate: Similar but with a chlorine atom instead of bromine.
Diethyl(3-iodopropyl)(phenyl)propanedioate: Similar but with an iodine atom instead of bromine.
Uniqueness
Diethyl(3-bromopropyl)(phenyl)propanedioate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. The presence of both a bromopropyl and a phenyl group allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
33837-55-7 |
|---|---|
Molecular Formula |
C16H21BrO4 |
Molecular Weight |
357.24 g/mol |
IUPAC Name |
diethyl 2-(3-bromopropyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-3-20-14(18)16(11-8-12-17,15(19)21-4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI Key |
LLEWSGAUVREMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


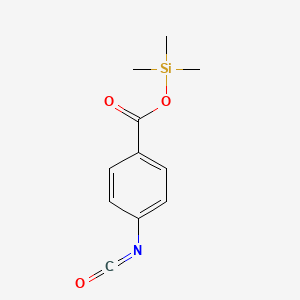
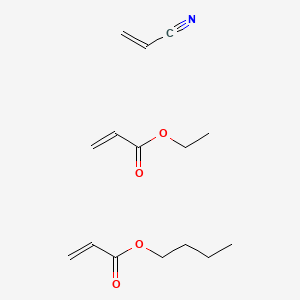
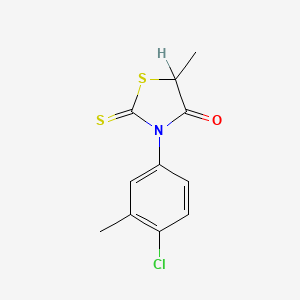

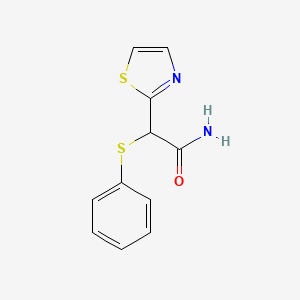
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
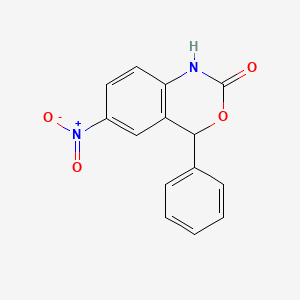
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)
